3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt
CAS No.: 126829-54-7
Cat. No.: VC0555812
Molecular Formula: C27H27NO5S
Molecular Weight: 305.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126829-54-7 |
|---|---|
| Molecular Formula | C27H27NO5S |
| Molecular Weight | 305.38 |
| IUPAC Name | benzyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C20H19NO2.C7H8O3S/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-12,19H,13-14,21H2;2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |
| Standard InChI Key | CGOGTYJIKGFYPP-FYZYNONXSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N |
Introduction
Chemical Identity and Structure
3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt is an amino acid derivative, specifically a salt formed from the benzyl ester of L-alanine modified with a naphthyl group at the 3-position, and 4-toluenesulfonic acid. The compound is identified by CAS number 126829-54-7 and presents a unique structural configuration that contributes to its valuable properties in research applications .
Molecular Information
The detailed molecular information of the compound is presented in the following table:
| Parameter | Value |
|---|---|
| Molecular Formula | C27H27NO5S (or C20H19NO2·C7H8O3S) |
| Molecular Weight | 477.58 g/mol |
| CAS Number | 126829-54-7 |
| IUPAC Name | benzyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid |
| InChI Key | CGOGTYJIKGFYPP-FYZYNONXSA-N |
| MDL Number | MFCD02259526 |
| Synonyms | L-Ala(2-naphthyl)-OBzl·TosOH, H-Ala(2-naphthyl)-OBzl·TosOH |
Table 1: Molecular information of 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt
Physical Properties
The compound exhibits distinct physical properties that influence its handling, storage, and application in research settings:
| Property | Characteristic |
|---|---|
| Appearance | White to off-white powder or crystal |
| Melting Point | 181-185°C |
| Specific Rotation [α]25D | -18.5 ± 1° (C=1 in MeOH) |
| Solubility | Enhanced in polar solvents due to sulfonate group |
| Purity (Commercial) | ≥98% to ≥99% |
| Recommended Storage | 0-8°C (refrigerated) |
Table 2: Physical properties of 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt
Synthesis and Production
The synthesis of 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt typically involves a series of organic chemistry procedures focusing on the formation of the benzyl ester of L-alanine, followed by modification with the naphthyl group, and subsequent salt formation with 4-toluenesulfonic acid.
While the specific synthesis pathways can vary depending on laboratory requirements and scale, the general approach involves protection strategies common in amino acid chemistry to ensure stereochemical integrity. The process typically maintains the chirality at the alpha carbon, which is crucial for the compound's biological activity and research applications .
A related synthetic method for L-alanine benzyl ester (a component of the target compound) is described in literature with a reported yield of 92%:
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Reaction of p-toluenesulfonic acid salt of L-alanine benzyl ester with triethylamine in a water/toluene system at 5°C
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Extraction of the resulting L-alanine benzyl ester into the organic phase
Similar principles apply to the synthesis of the more complex 3-(2-Naphthyl)-L-alanine derivative, with additional steps to incorporate the naphthyl moiety.
Research and Industrial Applications
3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt has emerged as a compound with diverse applications across multiple scientific and industrial domains. Its unique structural characteristics and chemical properties make it particularly valuable in various research contexts.
Pharmaceutical Development
The compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly in developing drugs that target specific biological pathways. The presence of the naphthyl group provides hydrophobic character while the amino acid component offers potential for hydrogen bonding and stereochemical recognition, properties valuable in drug design .
In pharmaceutical research, this compound contributes to:
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Development of peptide-based therapeutics
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Creation of enzyme inhibitors
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Design of receptor modulators
Biochemical Research
In biochemical investigations, this compound is utilized to explore protein interactions and enzyme activity. The naphthyl group can serve as a fluorescent tag or hydrophobic anchor in certain experimental designs, while the amino acid component mimics natural substrates for various enzymes .
Applications in biochemical research include:
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Studies of metabolic processes
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Investigation of protein-ligand interactions
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Development of enzyme assays
Material Science Applications
The compound's ability to be incorporated into polymer matrices enhances mechanical properties, making it valuable in creating advanced materials for industrial applications. The aromatic components provide rigidity and potential for π-stacking interactions, while the functional groups allow for covalent incorporation into various materials .
Analytical Chemistry
As a standard in chromatographic techniques, this compound aids in the accurate quantification of similar compounds in complex mixtures. Its well-defined structure and stability make it an excellent reference material for method development and validation in analytical chemistry .
Cosmetic Industry Applications
The unique properties of 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt allow it to be used in developing skin care products, offering benefits such as improved texture and stability. The amphiphilic nature of the molecule makes it useful as an emulsifier or stabilizer in certain formulations .
| Supplier | Catalog Number | Package Size | Price Range (USD) |
|---|---|---|---|
| Santa Cruz Biotechnology | sc-288666 | 1 g | $228.00 |
| Santa Cruz Biotechnology | sc-288666A | 5 g | $910.00 |
| Qtonics | Q223743-1G | 1 g | $312.34 |
| Qtonics | Q223743-5G | 5 g | $1,207.36 |
| Fisher Scientific | Various | 5-25 g | $108.62-$252.79 |
Table 3: Commercial availability of 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt
Related Compounds and Derivatives
Understanding the relationship between 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt and structurally similar compounds provides context for its applications and properties:
Parent and Component Compounds
| Compound | CAS Number | Relationship |
|---|---|---|
| 3-(2-Naphthyl)-L-alanine | 58438-03-2 | Parent amino acid |
| L-Alanine benzyl ester p-toluenesulfonate | 42854-62-6 | Related ester compound |
| p-Toluenesulfonic acid | 104-15-4 | Salt-forming component |
Table 4: Related compounds to 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt
The parent compound, 3-(2-Naphthyl)-L-alanine, has distinctive properties including:
- mass of a compound required to prepare a solution of known volume and concentration
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